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Compound of Interest

Compound Name: 6'-Methoxy Olsalazine

Cat. No.: B1153709

Get Quote

Part 1: Executive Summary & Chemical Identity
6'-Methoxy Olsalazine (Systematic Name: 5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-

methoxybenzoic acid) is a critical pharmacopeial impurity associated with Olsalazine Sodium, a

prodrug used in the treatment of ulcerative colitis. It represents the monomethyl ether derivative

of the parent drug.

This compound typically arises as a process-related impurity during the azo-coupling synthesis

of Olsalazine, often stemming from the presence of O-methylated starting materials (e.g.,

methyl ether of salicylic acid) or non-selective methylation steps. In regulatory contexts

(European Pharmacopoeia), it is designated as Impurity A.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]
[12]
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Parameter Detail

Common Name 6'-Methoxy Olsalazine

Pharmacopeial Designation Olsalazine EP Impurity A

CAS Number 2749969-12-6

IUPAC Name
5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-

methoxybenzoic acid

Molecular Formula C₁₅H₁₂N₂O₆

Molecular Weight 316.27 g/mol

SMILES
COC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)

C(=O)O)C(=O)O

Appearance Light yellow to orange crystalline solid

Part 2: Physicochemical Profile[4]
The physicochemical behavior of 6'-Methoxy Olsalazine differs from the parent compound

primarily due to the "capping" of one phenolic hydroxyl group with a methyl moiety. This

modification increases lipophilicity and alters the acid-base profile.

Key Physicochemical Properties[2][4]
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Property Value / Description Note

Solubility

Soluble in DMSO, DMF,

Methanol. Sparingly soluble in

Dichloromethane. Insoluble in

water (acidic pH).

The removal of one phenolic -

OH reduces aqueous solubility

compared to Olsalazine.

Melting Point > 200°C (Decomposes)
Typical of azo-salicylic acid

derivatives.

pKa (Calculated)
pKa₁ (COOH) ≈ 2.8pKa₂

(Phenol) ≈ 13.5

The molecule lacks the second

phenolic pKa observed in

Olsalazine.

LogP ~ 2.3 - 2.8

More lipophilic than Olsalazine

(LogP ~1.5) due to the

methoxy group.[1]

UV/Vis Absorption λmax ≈ 360 nm (in Methanol)

Characteristic azo linkage

absorption band

(Yellow/Orange).

Part 3: Structural Visualization & Logic
The following diagram illustrates the structural relationship between the parent drug

(Olsalazine) and the 6'-Methoxy impurity, highlighting the specific site of methylation.
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Caption: Structural derivation of 6'-Methoxy Olsalazine from the parent Olsalazine molecule.

Part 4: Synthesis & Isolation Protocol
This protocol describes the targeted synthesis of 6'-Methoxy Olsalazine for use as an

analytical reference standard. The method utilizes a selective methylation strategy or a cross-

coupling approach.

Methodology: Targeted Synthesis via Azo Coupling
This method is preferred over direct methylation of Olsalazine to avoid over-methylation

(forming the dimethyl ether).

Reagents Required:
Reactant A: 5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid / 5-ASA)

Reactant B: 2-Methoxybenzoic acid (or Methyl salicylate derivative)

Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

Solvents: Water, Methanol.

Step-by-Step Protocol:
Diazotization of 5-ASA:

Dissolve 10.0 mmol of 5-Aminosalicylic acid in 20 mL of 2M HCl.

Cool the solution to 0–5°C in an ice bath.

Add dropwise a solution of Sodium Nitrite (11.0 mmol) in 5 mL water, maintaining

temperature < 5°C.

Stir for 30 minutes to generate the diazonium salt.

Coupling Reaction:
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In a separate vessel, dissolve 10.0 mmol of 2-Methoxybenzoic acid (or salicylic acid

methyl ether) in 20 mL of 2M NaOH (alkaline medium is crucial for coupling).

Cool to 0–5°C.[1]

Slowly add the diazonium salt solution to the alkaline coupler solution over 20 minutes.

Note: The solution will turn deep red/orange immediately as the azo bond forms.

Acidification & Precipitation:

Allow the mixture to warm to room temperature and stir for 2 hours.

Adjust pH to ~1.0 using concentrated HCl.[1]

The 6'-Methoxy Olsalazine will precipitate as a yellow/orange solid.

Purification:

Filter the crude solid.[1]

Recrystallization: Dissolve in hot Methanol/Water (80:20) and cool slowly.

Yield: Typically 60–75%.

Synthesis Workflow Diagram
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Caption: Synthesis pathway for 6'-Methoxy Olsalazine via diazonium coupling.
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Part 5: Analytical Characterization
To validate the identity of the synthesized standard, the following analytical parameters must be

met.

High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 80% B over 20 minutes.

Retention Time: 6'-Methoxy Olsalazine elutes after Olsalazine due to the hydrophobic

methoxy group (Relative Retention Time ~ 1.2 - 1.3).

Mass Spectrometry (ESI-MS)[11]
Ionization Mode: Negative Mode (ESI-).

Parent Ion [M-H]⁻: m/z 315.2.

Fragmentation: Loss of CO₂ (m/z 271) and cleavage of the azo bond.

Proton NMR (¹H-NMR, DMSO-d₆)
Key Signal: A sharp singlet at δ 3.8–3.9 ppm corresponding to the methoxy group (-OCH₃).

This signal is absent in the parent Olsalazine spectrum.

Aromatic Region: Signals between δ 6.8 and 8.5 ppm representing the two benzene rings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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